molecular formula C20H22N2O6 B2589169 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate CAS No. 501104-80-9

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate

Cat. No.: B2589169
CAS No.: 501104-80-9
M. Wt: 386.404
InChI Key: RDSMFLQNDFZPDD-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is a complex organic compound that features both naphthalene and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. The process may include steps such as:

    Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as naphthol, which undergoes functionalization to introduce reactive groups.

    Morpholine Introduction: Reacting the functionalized naphthalene with morpholine under controlled conditions.

    Carbonylation: Introducing carbonyl groups to form the final ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthalene or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to its ability to inhibit viral replication by targeting key enzymes and pathways involved in the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is unique due to its dual incorporation of naphthalene and morpholine moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(morpholine-4-carbonyloxy)naphthalen-1-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-19(21-7-11-25-12-8-21)27-17-5-1-3-15-16(17)4-2-6-18(15)28-20(24)22-9-13-26-14-10-22/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMFLQNDFZPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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